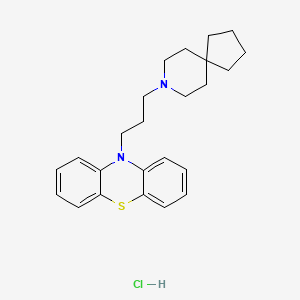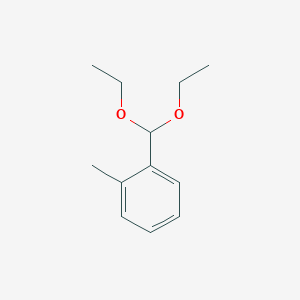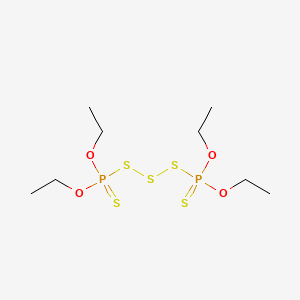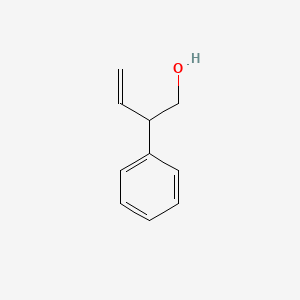
Hafnium;rhenium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hafnium and rhenium are transition metals known for their unique properties and applications. Hafnium, represented by the symbol Hf, has an atomic number of 72 and is a lustrous, silvery-gray metal. Rhenium, represented by the symbol Re, has an atomic number of 75 and is a dense, silvery-white metal. When combined, hafnium and rhenium form a compound that exhibits remarkable properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of hafnium and rhenium compounds typically involves high-temperature processes. One common method is the reduction of hafnium tetrachloride (HfCl₄) and rhenium heptoxide (Re₂O₇) using hydrogen gas at elevated temperatures. This process yields hafnium-rhenium alloys with desired compositions.
Industrial Production Methods: Industrial production of hafnium and rhenium compounds often involves vacuum arc furnaces. In these furnaces, metal powders of hafnium and rhenium are compressed into tablets and degassed in a vacuum environment. The resulting alloys are then melted and solidified to form high-purity hafnium-rhenium compounds .
化学反応の分析
Types of Reactions: Hafnium and rhenium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, hafnium reacts with halogens to form hafnium halides, such as hafnium tetrachloride (HfCl₄) . Rhenium compounds, on the other hand, can form oxides, halides, and carbides .
Common Reagents and Conditions: Common reagents used in the reactions of hafnium and rhenium compounds include halogens (e.g., chlorine, fluorine), hydrogen gas, and various acids. These reactions often require high temperatures and controlled environments to ensure the desired products are formed.
Major Products Formed: The major products formed from the reactions of hafnium and rhenium compounds include hafnium dioxide (HfO₂), hafnium carbide (HfC), rhenium trioxide (ReO₃), and rhenium hexafluoride (ReF₆) .
科学的研究の応用
Hafnium and rhenium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions, including hydrogenation and dehydrogenation processes. In biology and medicine, hafnium and rhenium compounds are explored for their potential use in cancer treatment and imaging techniques . In industry, these compounds are used in high-temperature alloys, aerospace components, and electronic devices due to their excellent thermal and mechanical properties .
作用機序
The mechanism of action of hafnium and rhenium compounds involves their ability to form stable bonds with other elements and compounds. Hafnium, for example, forms a protective oxide layer when exposed to air, which prevents further oxidation . Rhenium compounds, on the other hand, exhibit unique catalytic properties due to their ability to undergo multiple oxidation states . These properties make hafnium and rhenium compounds effective in various applications, including catalysis and material science.
類似化合物との比較
Hafnium and rhenium compounds can be compared with other transition metal compounds, such as those of zirconium and tungsten. Zirconium, like hafnium, forms stable oxides and carbides, but hafnium exhibits better high-temperature stability and corrosion resistance . Tungsten, similar to rhenium, is used in high-temperature applications, but rhenium offers superior catalytic properties and resistance to oxidation . These unique properties make hafnium and rhenium compounds valuable in specialized applications where other metals may not perform as well.
List of Similar Compounds:- Zirconium compounds (e.g., zirconium dioxide, zirconium carbide)
- Tungsten compounds (e.g., tungsten trioxide, tungsten carbide)
- Molybdenum compounds (e.g., molybdenum trioxide, molybdenum carbide)
特性
CAS番号 |
12298-62-3 |
|---|---|
分子式 |
HfRe2 |
分子量 |
550.90 g/mol |
IUPAC名 |
hafnium;rhenium |
InChI |
InChI=1S/Hf.2Re |
InChIキー |
HYTCAZKCLOORMD-UHFFFAOYSA-N |
正規SMILES |
[Hf].[Re].[Re] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(Diethylamino)propylamino]-1,2-diphenylethanol](/img/structure/B14724486.png)



![6-Pyridin-3-yl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B14724516.png)




![1-(2-Methylphenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine](/img/structure/B14724538.png)

![4-[(Dibutylamino)methyl]-2-methylpyridin-3-ol](/img/structure/B14724555.png)


